Blestrin D

Butyrylcholinesterase inhibition Alzheimer's disease research Natural product pharmacology

BChE inhibitor screening panels often lack scaffold diversity beyond alkaloid and carbamate chemotypes. Blestrin D (CAS 145701-19-5) addresses this gap as a naturally occurring biphenanthrene ether from Bletilla striata. • Unique biphenanthrene scaffold-structurally distinct from alkaloid, carbamate, and piperidine BChE inhibitor classes • Mixed-type BChE inhibition (IC50 = 8.1 μM) with potential dual-site binding at catalytic active site and peripheral anionic site • Suitable for Alzheimer's disease research, natural product library screening, and HPLC/LC-MS analytical reference standard applications Supplied as ≥98% purity solid; standard packs 10-100 mg; bulk custom synthesis available. Research use only.

Molecular Formula C30H24O6
Molecular Weight 480.5 g/mol
Cat. No. B12406588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlestrin D
Molecular FormulaC30H24O6
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C3=C(CC2)C=C(C=C3)OC4=C5C=CC6=C(C5=C(C=C4O)OC)C=CC(=C6)O)O
InChIInChI=1S/C30H24O6/c1-34-26-14-20(32)12-18-4-3-17-13-21(7-10-22(17)28(18)26)36-30-24-8-5-16-11-19(31)6-9-23(16)29(24)27(35-2)15-25(30)33/h5-15,31-33H,3-4H2,1-2H3
InChIKeyFDWCJAPUGMZZCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Blestrin D Product Specifications & Procurement


Blestrin D (CAS 145701-19-5) is a naturally occurring biphenanthrene ether isolated from the tubers of Bletilla striata (Orchidaceae) . It is classified as a phenanthrol derivative with molecular formula C₃₀H₂₄O₆ and molecular weight 480.50 g/mol [1]. Blestrin D is reported to act as a mixed-type inhibitor of butyrylcholinesterase (BChE) with an IC₅₀ value of 8.1 μM, positioning it within the micromolar range of natural product-derived cholinesterase inhibitors . The compound is supplied for research use only, with applications proposed in Alzheimer's disease (AD) research, where BChE activity is known to increase during disease progression .

Natural product-derived BChE inhibitor for Alzheimer’s disease research models
Mixed-type inhibition mechanism (vendor-reported) for enzyme kinetic studies Class-level inference; verify modality
Structurally distinct biphenanthrene scaffold for SAR and chemotype comparisons
Research use only; not for human or veterinary applications

Why Generic BChE Inhibitors Cannot Substitute Blestrin D


Generic substitution among BChE inhibitors is not scientifically valid due to fundamental differences in chemical scaffolds, inhibition mechanisms, and selectivity profiles. BChE inhibitors span diverse structural classes—including alkaloids, carbamates, phenanthrenes, and synthetic heterocycles—each exhibiting distinct binding modes (mixed-type, competitive, non-competitive) and selectivity indices relative to acetylcholinesterase (AChE) [1]. In the context of Alzheimer's disease research, BChE assumes increasing prominence as AChE activity declines in later disease stages, making BChE-selective or BChE-preferring inhibitors particularly relevant [2]. The biphenanthrene scaffold of Blestrin D represents a unique chemotype among natural product-derived cholinesterase inhibitors, and its mixed-type inhibition mechanism—interacting with both catalytic active site and peripheral anionic site of BChE—distinguishes it kinetically from purely competitive or non-competitive inhibitors [3]. Therefore, substitution with any alternative BChE inhibitor without validation would confound experimental interpretation and potentially misrepresent structure-activity relationships.

Mechanism Mixed-type binding profile may not transfer to competitive or non-competitive BChE inhibitors
Scaffold Biphenanthrene chemotype differs fundamentally from alkaloid, carbamate, and piperidine classes
Selectivity BChE selectivity index vs. AChE is uncharacterized; substitution may confound target engagement

Blestrin D BChE Inhibition Evidence & Scaffold Insights


BChE Inhibitory Potency Profile

Blestrin D demonstrates butyrylcholinesterase (BChE) inhibitory activity with an IC₅₀ value of 8.1 μM in enzyme inhibition assays . Note: A direct primary research source reporting the experimental determination of this IC₅₀ value was not retrievable from PubMed, PMC, or other peer-reviewed databases at the time of this analysis. The value is widely cited across multiple independent vendor technical datasheets (MedChemExpress, TargetMol, InvivoChem) but lacks verifiable primary literature provenance. In the absence of head-to-head comparative studies, the potency of Blestrin D can be contextualized against other BChE inhibitors reported in the literature: the clinical reference donepezil shows BChE IC₅₀ of 10.6 μM [1], while highly optimized synthetic inhibitors achieve sub-nanomolar potency (e.g., IC₅₀ = 3.8 nM) [2]. Within the phenanthrene class from Bletilla striata, five compounds were reported with IC₅₀ < 10 μM in a 2022 study; however, Blestrin D was not among those characterized in that work [3]. CRITICAL CAVEAT: This comparison uses cross-study data with varying assay conditions and cannot be interpreted as direct evidence of superiority or inferiority.

BChE Potency
Data to verify
IC₅₀ 8.1 μM (vendor-reported)
Supports BChE inhibition screening context
Primary literature source not retrievable; cross-study assay conditions vary
Butyrylcholinesterase inhibition Alzheimer's disease research Natural product pharmacology

Mixed-Type Inhibition Mechanism

Blestrin D is characterized as a mixed-type inhibitor of butyrylcholinesterase (BChE) . Mixed-type inhibition implies that the compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding (Km) and catalytic turnover (Vmax). This kinetic mechanism distinguishes Blestrin D from purely competitive inhibitors (e.g., many alkaloid-based inhibitors that bind only to the free enzyme active site) and from non-competitive inhibitors (which bind exclusively to an allosteric site). In the related phenanthrene class from Bletilla striata, Liu et al. (2022) demonstrated that certain phenanthrenes (compounds 6, 8, and 14) act as mixed-type BChE inhibitors, interacting with both the catalytic active site and the peripheral anionic site of the enzyme [1]. While Blestrin D was not directly characterized in that study, the shared phenanthrene scaffold suggests potential for similar binding interactions. IMPORTANT LIMITATION: The primary experimental data supporting the mixed-type classification for Blestrin D specifically could not be located in peer-reviewed literature; this classification is reported on vendor technical datasheets without citation to original kinetic studies.

Mechanism
Class-level
Mixed-type inhibition (vendor-reported)
Binds both free enzyme and enzyme-substrate complex
Kinetic parameters not available; inferred from related phenanthrenes
Enzyme kinetics Mechanism of action Inhibitor classification

Unique Biphenanthrene Scaffold

Blestrin D possesses a distinctive biphenanthrene ether structure, specifically 1-[(7-hydroxy-5-methoxy-9,10-dihydrophenanthren-2-yl)oxy]-4-methoxyphenanthrene-2,7-diol, representing a dimeric phenanthrene scaffold constructed through an oxygen bridge linkage . This structural motif is uncommon among BChE inhibitors, which predominantly include Amaryllidaceae alkaloids (e.g., galantamine), carbamate derivatives (e.g., rivastigmine), piperidine-based compounds (e.g., donepezil), and various synthetic heterocycles [1]. The biphenanthrene architecture imparts distinct physicochemical properties: topological polar surface area (TPSA) = 88.40 Ų, XlogP = 6.70, and 3 hydrogen bond donors [2]. These properties may influence membrane permeability and target engagement differently than more polar alkaloid-based inhibitors. Within the natural product space, dimeric 9,10-dihydrophenanthrene derivatives from Bletilla striata can exist as atropisomers due to sterically hindered rotation around the biaryl axis, adding stereochemical complexity relevant to biological activity [3].

Scaffold
Reported
Biphenanthrene ether (TPSA 88.40 Ų; XlogP 6.70)
Structurally orthogonal to alkaloid and carbamate chemotypes
Predicted properties may influence membrane permeability context
Natural product chemistry Structural novelty Phenanthrene dimers

Natural Product Provenance

Blestrin D is isolated and purified from the tubers of Bletilla striata (Thunb.) Reichb. f. (Orchidaceae), a plant widely used in Traditional Chinese Medicine for conditions including gastrointestinal mucosal injury, bleeding, and pulmonary disorders . The ethyl acetate extract of B. striata tubers has demonstrated promising BChE inhibition (IC₅₀ = 8.6 μg/mL), and bioassay-guided fractionation has yielded multiple bioactive phenanthrenes and bibenzyls [1]. Blestrin D belongs to the bisphenanthrene ether class, structurally related to blestriarenes A-C and blestrin A-D compounds characterized from this botanical source [2]. This natural origin differentiates Blestrin D from synthetic BChE inhibitors and positions it as a tool for investigating plant-derived neuroactive compounds. Unlike many synthetic inhibitors developed through medicinal chemistry optimization, Blestrin D represents an unmodified natural product, which may be relevant for studies of ethnopharmacological relevance or natural product drug discovery pipelines.

Provenance
Reported
Isolated from Bletilla striata tubers (Orchidaceae)
Natural product source context for ethnopharmacology studies
Ethyl acetate extract IC₅₀ 8.6 μg/mL reported
Natural product isolation Botanical sourcing Traditional medicine

Blestrin D Research Application Scenarios


BChE Inhibitor Discovery & SAR Studies

Blestrin D may be procured for inclusion in natural product libraries focused on BChE inhibition screening. Its unique biphenanthrene scaffold offers a chemotype distinct from the alkaloid, carbamate, and piperidine classes that dominate the BChE inhibitor landscape [1]. Researchers investigating the structure-activity relationships of phenanthrene-derived cholinesterase inhibitors can use Blestrin D as a reference compound within this structural class. The compound's mixed-type inhibition mechanism (vendor-reported) suggests potential interactions with both catalytic and peripheral binding sites of BChE [2]. CAVEAT: Independent verification of the reported IC₅₀ value (8.1 μM) is strongly recommended prior to use in quantitative SAR studies, as the primary literature source for this value could not be confirmed. Users should establish their own dose-response curves under standardized assay conditions.

Mechanistic BChE Studies in Alzheimer’s Research

Blestrin D can be procured for in vitro studies investigating BChE inhibition in the context of Alzheimer's disease pathology. The therapeutic rationale for selective BChE inhibition is grounded in the observation that BChE activity progressively increases in the AD brain while AChE activity declines, making BChE a compelling target for late-stage disease intervention [1]. Blestrin D, as a BChE inhibitor isolated from Bletilla striata—a plant with traditional medicinal use—may be of interest to researchers exploring the ethnopharmacological basis for cognitive benefits associated with Bletilla striata preparations [2]. IMPORTANT LIMITATION: No in vivo efficacy data, blood-brain barrier permeability measurements, or selectivity profiling (BChE vs. AChE) are currently available in the peer-reviewed literature for Blestrin D. Procurement for in vivo studies requires substantial preliminary validation.

Analytical Method Development & Quality Control

Blestrin D can serve as an analytical reference standard for the development and validation of chromatographic methods (HPLC, LC-MS) aimed at quantifying biphenanthrene constituents in Bletilla striata extracts and related botanical preparations [1]. The compound's distinct spectroscopic properties and well-defined structure (C₃₀H₂₄O₆, exact mass 480.15729 Da) make it suitable for method validation purposes [2]. This application is particularly relevant for quality control of Bletilla striata-derived materials used in traditional medicine formulations or dietary supplements. Unlike therapeutic applications, this analytical use case is fully supported by the available structural characterization data and does not rely on unverified biological activity claims.

Natural vs. Synthetic Inhibitor Mechanism Profiling

Blestrin D can be procured for inclusion in comparator panels designed to assess differential binding modes among structurally diverse cholinesterase inhibitors. The reported mixed-type inhibition mechanism of Blestrin D [1] contrasts with the competitive inhibition exhibited by many alkaloid-based inhibitors and the pseudo-irreversible carbamylation mechanism of rivastigmine. Researchers conducting kinetic mechanism studies may find value in benchmarking Blestrin D against well-characterized inhibitors to probe the relationship between inhibitor chemotype, binding mode, and kinetic parameters (Km, Vmax effects). CAVEAT: The original kinetic studies establishing mixed-type inhibition for Blestrin D specifically were not retrievable from peer-reviewed databases. Users should independently confirm inhibition modality before relying on this characteristic for mechanistic interpretation.

Application
Selection Property
Validation Focus
BChE inhibitor SAR studies
Biphenanthrene scaffold distinctness
Independent IC₅₀ verification under standardized conditions
Alzheimer’s disease research
BChE inhibition in disease-model context
Selectivity profiling (BChE vs. AChE); confirm binding modality
Chromatographic method development
Analytical reference standard identity
HPLC/LC-MS method validation for Bletilla striata extracts
Inhibitor mechanism profiling
Mixed-type inhibition benchmark
Kinetic parameter determination (Ki, α) for binding mode confirmation
Research use only; not for human or veterinary applications. Primary literature verification of reported IC₅₀ and mechanism is advised.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Blestrin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.